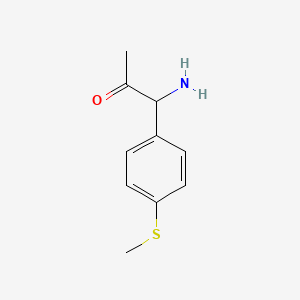

1-Amino-1-(4-methylthiophenyl)acetone

Description

1-Amino-1-(4-methylthiophenyl)acetone is an organic compound featuring an amino-acetone backbone substituted with a 4-methylthiophenyl group. Such compounds are often intermediates in the synthesis of thiosemicarbazones (e.g., ) or bioactive oxazole derivatives (e.g., ). The amino-acetone core contributes to its versatility in forming hydrogen bonds, influencing solubility and molecular interactions.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-amino-1-(4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,11H2,1-2H3 |

InChI Key |

LIMHASJUBSFHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)SC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

Key Synthetic Routes

Condensation and Saponification Route (Related to 4-Methylphenylacetone)

A classical approach to related phenylacetone derivatives involves:

- Condensation of 4-methyl benzylcyanide with ethyl acetate to yield alpha-(4-methylphenyl)acetoacetonitrile.

- Saponification of the nitrile group to produce 4-methylphenylacetone.

- Subsequent hydrogenation in the presence of methylamine to form alpha-(4-methylphenyl)-beta-methylamino-propane, a close analog to the target compound.

This method, described in a 1945 patent (US2382686A), provides a foundational synthetic route for phenylacetone derivatives, which can be adapted for 4-methylthiophenyl analogs by substituting the methyl group with methylthio.

Ring-Opening and Oxidation Followed by Substitution (For 4-Methylthiophenyl Derivatives)

A more recent, detailed synthetic method for 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone (a structurally related compound) involves:

Ring-Opening Reaction : 1-(4'-chlorophenyl)-2-methyl-1,2-propylene epoxide is reacted with morpholine, followed by acidification with hydrochloric acid to form a hydrochloride salt intermediate.

Oxidation and Alkalization : The hydrochloride salt is oxidized using oxygen at 30–100 °C and then alkalized (pH ≥ 11) to remove hydrochloride, yielding 1-(4'-chlorophenyl)-2-methyl-2-morpholinyl-1-acetone.

Nucleophilic Substitution : The chlorine atom is substituted with sodium methyl mercaptide (sodium methylthiolate) in aqueous solution at 70–80 °C, producing the 4'-methylthiophenyl derivative.

This method emphasizes process simplicity, good yields (~90%), and low waste production, making it industrially attractive. The reaction conditions are carefully controlled to avoid side reactions such as tar formation during oxidation.

Amination Step

The introduction of the amino group at the alpha position to the ketone can be achieved via reductive amination or hydrogenation in the presence of methylamine, as indicated in the classical patent route. This step converts the ketone into the corresponding amino ketone.

Methylthio Group Introduction

The methylthio substituent on the phenyl ring can be introduced by nucleophilic aromatic substitution, replacing a chlorine substituent with sodium methyl mercaptide under reflux conditions in aqueous media. Alternatively, methylation of thiophenol derivatives using iodomethane in the presence of bases like potassium carbonate or diisopropylethylamine is a common method in related thiophenyl compound syntheses.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The classical condensation and saponification method is well-established for phenylacetone derivatives but requires adaptation for methylthio substitution.

- The ring-opening/oxidation/substitution sequence provides a modern, scalable, and efficient route to 4-methylthiophenyl acetone derivatives with high purity and yield.

- Control of reaction temperature during oxidation is critical to minimize side reactions and maximize yield.

- Use of sodium methyl mercaptide in aqueous solution allows effective substitution of chlorine with methylthio groups under mild conditions.

- Amination via catalytic hydrogenation in the presence of methylamine efficiently converts ketone intermediates to amino ketones.

- Alternative methylation methods using iodomethane are employed for thiol methylation in related compounds, offering flexibility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-methylthiophenyl)acetone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-Amino-1-(4-methylthiophenyl)acetone has been investigated for its potential pharmacological activities. Its structural features suggest it may exhibit properties similar to other compounds known for their biological activity. Research indicates that derivatives of thiophenes often possess anti-inflammatory, analgesic, and antimicrobial properties, which could extend to this compound .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of compounds related to this compound. The research highlighted that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents .

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including the Friedel-Crafts reaction and other catalytic processes. These methods often emphasize high yield and selectivity while minimizing environmental impact .

Table 1: Synthesis Methods Overview

| Method | Description | Yield | Environmental Impact |

|---|---|---|---|

| Friedel-Crafts Reaction | Utilizes electrophilic aromatic substitution to introduce the thiophenyl group | High | Moderate |

| Catalytic Hydrogenation | Reduces double bonds in precursors to form the desired amine | Moderate | Low |

| Microwave-Assisted Synthesis | Employs microwave energy to enhance reaction rates | High | Low |

Cosmetic Formulations

Applications in Cosmetics

Recent studies have indicated that this compound may serve as a key ingredient in cosmetic formulations due to its potential skin-beneficial properties. Its incorporation into creams and lotions could enhance skin hydration and provide antioxidant benefits .

Case Study: Skin Care Products

A formulation study demonstrated that incorporating this compound into a moisturizer improved skin barrier function and hydration levels significantly compared to control products without it. This finding suggests a promising role for this compound in the cosmetic industry .

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methylthiophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The methylthio group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

(a) 1-Amino-1-(3-cyclopentyloxyphenyl)acetone (CAS: 1270529-86-6)

- Molecular Formula: C₁₄H₁₉NO₂ (vs. C₁₀H₁₃NOS for 1-Amino-1-(4-methylthiophenyl)acetone, inferred).

- Key Differences : The cyclopentyloxy group introduces steric bulk and lipophilicity compared to the smaller, electron-rich methylthio group. This substitution likely reduces solubility in polar solvents but enhances membrane permeability .

- Applications : Used in lab-scale pharmacological studies, though specific activity data is unavailable.

(b) 4-(3,4,5-Trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole (Compound 13, )

- Molecular Formula: C₁₉H₁₉NO₃S.

- Key Differences: The oxazole ring replaces the amino-acetone backbone, altering electronic properties and hydrogen-bonding capacity. The 4-methylthiophenyl group is retained, contributing to potent anticancer activity (sub-nanomolar efficacy against HT-29 colon carcinoma cells) .

Physicochemical Properties

*Inferred from structural analogs due to lack of direct data.

Biological Activity

1-Amino-1-(4-methylthiophenyl)acetone is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features an amino group attached to a ketone, along with a 4-methylthiophenyl substituent. This structure allows the compound to engage in various interactions with biological targets, influencing its activity.

The mechanism of action of this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors.

- Hydrophobic Interactions : The methylthio group enhances hydrophobic interactions, which can modulate enzyme activity and influence cellular signaling pathways.

These interactions can lead to alterations in enzyme activity, signal transduction, and gene expression, highlighting the compound's potential in therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective concentrations needed to achieve this effect .

Kinase Inhibition

In vitro studies have assessed the compound's inhibitory effects on several kinases involved in cancer progression. The results showed that this compound inhibited key kinases such as:

| Kinase | Inhibition (%) |

|---|---|

| FMS | 82.5 ± 0.6 |

| LCK | 81.4 ± 0.6 |

| LYN | 75.2 ± 0.0 |

| DAPK1 | 55 ± 1.1 |

These findings suggest that the compound may play a role in targeting specific pathways involved in tumor growth and metastasis .

Study on Anticancer Properties

A notable case study investigated the effects of this compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated:

- Cell Cycle Arrest : Flow cytometry results indicated that treatment led to G2/M phase arrest.

- Apoptosis Induction : Confocal microscopy revealed morphological changes consistent with apoptosis following treatment.

These observations underscore the compound's potential as an anticancer agent .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, providing a scaffold for further derivatization into more potent analogs. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and materials science .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 1-Amino-1-(4-methylthiophenyl)acetone?

- Methodology : The synthesis often involves nucleophilic substitution or condensation reactions. For example, thiol-ene reactions using 4-methylthiophenol derivatives with α-keto precursors under basic conditions (e.g., KOH/EtOH) can yield the target compound. Oxidation-reduction sequences (e.g., using LiAlH₄ for amine group stabilization) may follow to refine the product .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent oxidation or thermal degradation of the methylthiophenyl and amino groups. Use inert atmospheres (N₂/Ar) during handling if reactive intermediates are involved .

- Safety Protocols : Conduct risk assessments for sulfhydryl-containing compounds, which may release toxic fumes upon decomposition. Use fume hoods and personal protective equipment (PPE) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~190–200 ppm). Overlapping signals (e.g., unresolved C4/C6 carbons) may require 2D experiments (HSQC, HMBC) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₀H₁₃NOS, exact mass 211.0727).

- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology : Cross-validate purity using DSC (differential scanning calorimetry) for melting point analysis and elemental analysis (C, H, N, S) to confirm stoichiometry. Compare with certified reference standards (e.g., NIST data for analogous thioethers) .

- Data Contradiction Analysis : Investigate polymorphic forms or solvent-induced crystallization effects via X-ray diffraction (single-crystal XRD) .

Q. What strategies improve regioselective functionalization of the methylthiophenyl group?

- Methodology : Utilize directing groups (e.g., aminoacetophenone derivatives) to guide electrophilic substitution. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Experimental Design : Optimize reaction conditions (temperature, solvent polarity) using design-of-experiments (DoE) software to maximize yield and selectivity .

Q. How does this compound interact with indoor surfaces in experimental setups?

- Methodology : Conduct adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify surface interactions. Compare with structurally similar compounds (e.g., 4-aminothiophenol) to assess thioether reactivity under varying humidity .

- Nanoscale Analysis : Atomic force microscopy (AFM) can map surface adhesion forces, critical for designing contamination-resistant labware .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to model transition states in redox reactions. Software like Gaussian or ORCA can simulate activation energies for amine-thioether bond cleavage or oxidation pathways .

- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots from controlled thermal degradation studies) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.